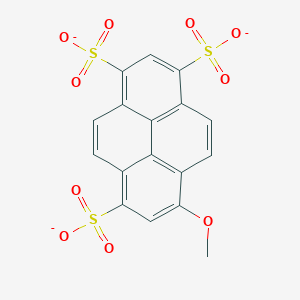

8-Methoxypyrene-1,3,6-trisulfonate

Descripción

Table 1: Key Structural Parameters of this compound

The near-planar arrangement of the methoxy group minimizes steric hindrance, while sulfonate groups adopt tetrahedral geometries. Computational models indicate that the 1- and 6-sulfonate groups exhibit slight torsional deviations (±3°) from the pyrene plane due to steric interactions.

Propiedades

IUPAC Name |

8-methoxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O10S3/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTERCLHSWSQHSD-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9O10S3-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Data Tables

Table 1. Key Photophysical Properties

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield | pKa (S₀) | pKa (S₁) |

|---|---|---|---|---|---|

| MPTS | 405 | 460 | 0.45 | N/A | N/A |

| HPTS | 403/460 | 510 | 0.65 | 7.3 | 0.5 |

| DHPDS | 420 | 515 | 0.50 | 6.0, 8.0 | N/A |

Métodos De Preparación

Sulfonation Agents and Conditions

Sulfonation is typically performed using fuming sulfuric acid (oleum) or chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group (-SO₃H) directing subsequent substitutions due to its electron-withdrawing nature.

| Sulfonation Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Oleum (20% SO₃) | 120–150 | 6–8 | 65–70 | |

| ClSO₃H | 80–100 | 4–6 | 70–75 |

The use of chlorosulfonic acid at moderate temperatures (80–100°C) minimizes side reactions such as over-sulfonation or ring oxidation. After sulfonation, the intermediate 1,3,6-trisulfonic acid pyrene is isolated via precipitation in ice water and neutralized with sodium hydroxide to form the trisodium salt.

Methoxylation at the 8-Position

Introducing a methoxy group at the 8-position of trisulfonated pyrene requires careful selection of methoxylation strategies to avoid displacement of sulfonate groups.

Nitration-Reduction-Methoxylation Sequence

A classical approach involves nitration followed by reduction and methoxylation:

-

Nitration : Treat 1,3,6-trisulfonated pyrene with nitric acid (HNO₃) in sulfuric acid at 0–5°C to introduce a nitro group at the 8-position.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

-

Methoxylation : Diazotization of the amine with NaNO₂/HCl, followed by reaction with methanol under basic conditions yields the methoxy group.

Direct Electrophilic Methoxylation

Modern methods employ transition metal catalysts to enhance regioselectivity. For example, iridium-catalyzed C–H borylation enables direct functionalization of pyrene’s 8-position:

-

Borylation : React pyrene with bis(pinacolato)diboron ([Ir(COD)(μ-OMe)]₂ catalyst) to form 8-borylated pyrene.

-

Oxidation : Convert the boronate ester to a hydroxyl group using H₂O₂.

-

Methylation : Treat with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to install the methoxy group.

Purification and Characterization

Crude MPTS is purified via recrystallization or column chromatography. Analytical validation ensures the absence of residual starting materials and byproducts.

Recrystallization

Dissolve the crude product in hot water and slowly cool to induce crystallization. The trisodium salt of MPTS exhibits high solubility in water (≥10 mM at 25°C).

Chromatographic Techniques

Q & A

Basic: What are the key photophysical properties of MPTS that make it suitable for fluorescence-based studies?

MPTS exhibits excitation/emission maxima at ~460 nm and ~510 nm, respectively, with pH-insensitive fluorescence due to its methoxy group replacing the hydroxyl group in HPTS (8-hydroxypyrene-1,3,6-trisulfonate). This structural modification prevents deprotonation, making it ideal for studies requiring stable fluorescence signals independent of pH variations. Its high solubility in polar solvents (e.g., DMSO, water) and membrane-impermeant nature allow precise localization in extracellular or confined environments (e.g., lipid bilayers). Researchers should validate excitation/emission profiles using fluorometry under controlled solvent and temperature conditions to avoid artifacts from aggregation or solvent polarity effects .

Basic: How is MPTS synthesized and characterized for research applications?

MPTS is typically synthesized via methylation of HPTS or hydrolysis of acetoxy derivatives (e.g., 8-acetoxypyrene-1,3,6-trisulfonate). Post-synthesis, purification involves high-performance capillary electrophoresis (HPCE) or column chromatography to achieve >98% purity. Characterization includes:

- 1H-NMR to confirm substitution patterns (e.g., methoxy group at C8).

- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (524.39 g/mol).

- Fluorescence lifetime measurements to assess photostability.

Researchers must control reaction conditions (e.g., stoichiometry of methylating agents) to avoid side products like partially sulfonated derivatives .

Advanced: How can MPTS be utilized as a control in excited-state proton transfer (ESPT) studies?

MPTS serves as a critical negative control in ESPT experiments due to its inability to deprotonate. For example, in studies on reduced MoO3−x nanosheets, MPTS replaced HPTS to confirm that observed spectral shifts were proton-transfer-dependent. Methodologically:

Parallel experiments : Compare fluorescence kinetics of HPTS (proton donor) and MPTS under identical irradiation (e.g., 365 nm UV).

Spectral analysis : Monitor emission wavelength shifts; HPTS shows dynamic changes (e.g., LSPR peak shifts), while MPTS remains static.

pH titration : Confirm MPTS’s pH insensitivity across physiological ranges (pH 6–9).

This approach isolates proton-transfer mechanisms from other photophysical phenomena .

Advanced: What spectroscopic techniques employ MPTS to investigate protein flexibility and antigen-antibody interactions?

Three-pulse photon echo peak shift (3PEPS) spectroscopy leverages MPTS’s rigid structure to quantify antibody flexibility:

Antigen tagging : Conjugate MPTS to antigens (e.g., via sulfonate groups).

Time-resolved measurements : Monitor reorganization energies (0.5–2.0 kJ/mol) and timescales (75 fs–67 ps) of antibody-antigen complexes.

Data interpretation : Larger reorganization energies indicate induced-fit binding, while smaller values suggest lock-and-key mechanisms.

Calibration with known rigid systems (e.g., MPTS-bound antibodies) ensures accurate correlation between spectral data and protein dynamics .

Advanced: How do researchers resolve conflicting fluorescence data when using MPTS in heterogeneous systems?

Conflicting data in systems like lipid bilayers or micelles often arise from:

- Environmental quenching : Ionic strength variations (e.g., Na+ concentration) alter sulfonate group interactions.

- Aggregation : MPTS’s planar structure may stack in hydrophobic regions, reducing fluorescence.

Methodological solutions :

Control experiments : Compare MPTS fluorescence in homogeneous vs. heterogeneous phases (e.g., DMSO vs. liposomes).

Additive screening : Introduce chaotropic agents (e.g., urea) to disrupt aggregation.

Lifetime imaging microscopy (FLIM) : Distinguish true signal changes from artifacts by measuring fluorescence decay kinetics .

Advanced: Can MPTS be integrated into stimuli-responsive nanosystems for multi-parameter sensing?

Yes, MPTS’s structural stability enables applications in:

- Light-gated ionic channels : Functionalize nanochannels with MPTS to create UV-responsive systems. Unlike HPTS, MPTS avoids pH cross-talk, allowing isolated light activation.

- Multi-stimuli hydrogels : Embed MPTS in polymers (e.g., polyacrylamide) for optical readouts of mechanical stress or temperature.

Key steps :

Covalent conjugation : Attach MPTS to matrices via EDC/NHS chemistry.

Dual-signal calibration : Correlate fluorescence intensity with external stimuli (e.g., UV intensity, ionic flux).

This requires rigorous exclusion of environmental protons to isolate MPTS’s response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.